molecular formula C28H30N2O2 B15295375 (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide

Cat. No.: B15295375
M. Wt: 426.5 g/mol
InChI Key: LWAJEKFSUZCXGN-RUZDIDTESA-N
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Description

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyphenyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This step involves the coupling of a hydroxyphenyl derivative with the pyrrolidine intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the Diphenylacetamide Moiety: The final step involves the acylation of the intermediate with diphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.

    Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-1-[2-(3-Hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
  • (3S)-1-[2-(3-Methoxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
  • (3S)-1-[2-(3-Fluorophenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide

Uniqueness

The presence of the ethenyl group in (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide distinguishes it from other similar compounds. This group can participate in additional chemical reactions, providing more opportunities for functionalization and derivatization. Additionally, the combination of the hydroxyphenyl and diphenylacetamide moieties imparts unique physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30N2O2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(3S)-1-[2-(3-ethenyl-4-hydroxyphenyl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H30N2O2/c1-2-22-19-21(13-14-26(22)31)15-17-30-18-16-25(20-30)28(27(29)32,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h2-14,19,25,31H,1,15-18,20H2,(H2,29,32)/t25-/m1/s1

InChI Key

LWAJEKFSUZCXGN-RUZDIDTESA-N

Isomeric SMILES

C=CC1=C(C=CC(=C1)CCN2CC[C@H](C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N)O

Canonical SMILES

C=CC1=C(C=CC(=C1)CCN2CCC(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N)O

Origin of Product

United States

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